molecular formula C10H11BrO2 B2900074 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one CAS No. 319923-51-8

1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one

Cat. No.: B2900074
CAS No.: 319923-51-8
M. Wt: 243.1
InChI Key: STFOMXGHJGCSOI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 2-hydroxy-3,4-dimethylacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions. It can act as an electrophile in substitution reactions or as a nucleophile in oxidation-reduction processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-5-6(2)10(13)8(7(3)12)4-9(5)11/h4,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOMXGHJGCSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)O)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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